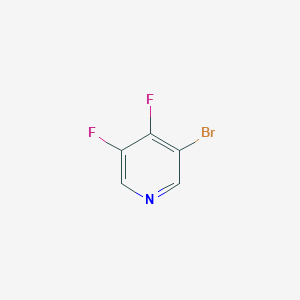

3-Bromo-4,5-difluoropyridine

Description

3-Bromo-2,5-difluoropyridine (CAS: 1211331-43-9) is a halogenated pyridine derivative with the molecular formula C₅H₂BrF₂N and a molecular weight of 193.98 g/mol . This compound is characterized by a bromine substituent at the 3-position and fluorine atoms at the 2- and 5-positions of the pyridine ring. It serves as a critical intermediate in pharmaceutical and agrochemical synthesis due to its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura couplings) and nucleophilic substitutions . Its lipophilicity, indicated by an XLogP3 value of 2.1, suggests moderate solubility in organic solvents, making it suitable for catalytic applications .

Properties

Molecular Formula |

C5H2BrF2N |

|---|---|

Molecular Weight |

193.98 g/mol |

IUPAC Name |

3-bromo-4,5-difluoropyridine |

InChI |

InChI=1S/C5H2BrF2N/c6-3-1-9-2-4(7)5(3)8/h1-2H |

InChI Key |

CINYFWPKKRCBDO-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C=N1)Br)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromo-4,5-difluoropyridine can be synthesized through several methods. One common approach involves the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with potassium fluoride (KF). Another method includes the deamination reaction of 2-hydrazino-3,6-difluoropyridine in the presence of sodium hydroxide (NaOH) .

Industrial Production Methods

Industrial production methods for 3-Bromo-4,5-difluoropyridine typically involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4,5-difluoropyridine undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or fluorine atoms are replaced by other substituents.

Coupling Reactions: It can undergo palladium-catalyzed coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Potassium fluoride (KF) and sodium hydroxide (NaOH) are commonly used reagents.

Coupling Reactions: Palladium catalysts and boronic acids are frequently employed in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while nucleophilic substitution can yield various substituted pyridines .

Scientific Research Applications

3-Bromo-4,5-difluoropyridine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It serves as a precursor for the development of biologically active compounds, including potential pharmaceuticals.

Medicine: It is investigated for its potential use in drug discovery and development.

Industry: It is utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-Bromo-4,5-difluoropyridine involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms in the pyridine ring influences its reactivity and binding affinity to various biological targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to potential therapeutic effects .

Comparison with Similar Compounds

Key Observations:

Electronic Effects : The electron-withdrawing fluorine atoms at the 2- and 5-positions in 3-bromo-2,5-difluoropyridine polarize the ring, enhancing the electrophilicity of the bromine at position 2. In contrast, 2,6-dibromo-3,5-difluoropyridine features two bromines, which increase steric hindrance and may reduce reactivity at specific sites .

Synthetic Utility: The mono-bromo derivative is more selective in single-step substitutions, whereas the dibromo analog allows sequential functionalization (e.g., selective displacement of bromine at 2- or 6-position under varying conditions) .

Reactivity and Reaction Pathways

- 3-Bromo-2,5-difluoropyridine : The bromine at position 3 is highly susceptible to palladium-catalyzed cross-coupling reactions due to moderate steric hindrance. Fluorine atoms stabilize intermediates via inductive effects .

- 2,6-Dibromo-3,5-difluoropyridine: In a study by Hall et al., this compound was synthesized unexpectedly via enolate-mediated displacement of fluorine, defying initial predictions of bromine substitution. This highlights the unpredictable reactivity of polyhalogenated pyridines under specific conditions .

Physicochemical Properties

- Lipophilicity: The higher XLogP3 of 3-bromo-2,5-difluoropyridine (2.1) compared to non-brominated fluoropyridines indicates greater membrane permeability, advantageous in drug design .

- Thermal Stability : Bromine’s electronegativity and size enhance thermal stability in both compounds, though the dibromo derivative’s higher molecular weight may reduce volatility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.